3-Ethylphenol
Overview
Description
3-Ethylphenol is an organic compound with the molecular formula C8H10O. It is one of three isomeric ethylphenols, characterized by the presence of an ethyl group attached to the third carbon of the phenol ring. This compound is a colorless liquid that occurs as an impurity in xylenols and is used in the production of commercial phenolic resins .
Mechanism of Action
Target of Action
3-Ethylphenol is an aromatic phenolic compound . It is mainly used in the production of commercial phenolic resins . Additionally, this compound is also used as an intermediate in organic synthesis to prepare various phenolic compounds . .
Mode of Action
It is known to be used as a photographic chemical intermediate and an intermediate for the cyan coupler of photographic paper . It’s also a tsetse fly attractant, therefore, it’s a kairomone .
Biochemical Pathways
Phenolic compounds, including this compound, are mainly biosynthesized by the shikimic acid pathway in advanced plants . The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids.
Pharmacokinetics
It is known that this compound is a colorless liquid with a density of 1001 g/mL at 25 °C .
Result of Action
It is known that this compound is found in urine samples of female elephants , suggesting that it may be metabolized and excreted in certain species.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylphenol is synthesized through the sulfonation of ethylbenzene followed by an alkali melt of the resulting 3-ethylbenzenesulfonic acid. The process involves:
Sulfonation: Ethylbenzene is sulfonated under severe conditions (200°C) to form a mixture of 2-, 3-, and 4-ethylbenzenesulfonic acids in a ratio of approximately 2:58:40.
Selective Hydrolysis: The 2- and 4-ethylbenzenesulfonic acids are selectively hydrolyzed back to ethylbenzene and sulfuric acid by blowing steam through the mixture at 150–170°C.
Alkali Melt: The remaining 3-ethylbenzenesulfonic acid undergoes an alkali melt at 330–340°C to yield this compound with up to 98% purity.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above, ensuring high purity and yield suitable for commercial applications.
Chemical Reactions Analysis
3-Ethylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Ethylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis to prepare various phenolic compounds.
Biology: Acts as a kairomone, attracting tsetse flies, and is found in the urine of female elephants.
Medicine: Investigated for its potential cytotoxic effects and role in cellular apoptosis.
Industry: Utilized in the production of commercial phenolic resins and as a photographic chemical intermediate.
Comparison with Similar Compounds
3-Ethylphenol can be compared with other similar compounds such as:
2-Ethylphenol: Differing in the position of the ethyl group, leading to variations in reactivity and applications.
4-Ethylphenol: Another isomer with distinct chemical properties and uses.
3-Propylphenol: Similar structure but with a propyl group instead of an ethyl group, affecting its chemical behavior and applications.
Uniqueness: this compound’s unique position of the ethyl group on the phenol ring imparts specific reactivity and applications, distinguishing it from its isomers and other related compounds.
Properties
IUPAC Name |
3-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKTRSOROOSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022480 | |
Record name | 3-Ethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
Record name | Phenol, 3-ethyl- | |
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Record name | 3-Ethylphenol | |
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Boiling Point |
218.4 °C @ 760 MM HG | |
Record name | 3-ETHYLPHENOL | |
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Solubility |
SLIGHTLY SOLUBLE IN WATER, CHLOROFORM; VERY SOLUBLE IN ALCOHOL, ETHER | |
Record name | 3-ETHYLPHENOL | |
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Density |
1.0283 @ 20 °C/4 °C | |
Record name | 3-ETHYLPHENOL | |
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Vapor Pressure |
0.05 [mmHg], 0.05 mm Hg at 25 °C | |
Record name | 3-Ethylphenol | |
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Record name | 3-ETHYLPHENOL | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
620-17-7 | |
Record name | 3-Ethylphenol | |
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Record name | 3-Ethylphenol | |
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Record name | 3-ETHYLPHENOL | |
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Record name | Phenol, 3-ethyl- | |
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Record name | 3-Ethylphenol | |
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Record name | 3-ethylphenol | |
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Record name | 3-ETHYLPHENOL | |
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Melting Point |
-4 °C | |
Record name | 3-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-ethylphenol and what does it smell like?
A1: this compound is an organic compound, specifically an alkylphenol. It is a volatile phenol with a distinct smoky, phenolic, or clove-like aroma. [, , , , , ]
Q2: How does this compound contribute to the aroma of certain foods and beverages?
A2: this compound is a key aroma compound found in various products like Islay scotch whisky, cocoa powder, and smoked bacon. [, , , ]
Q3: How does the concentration of this compound impact the sensory perception of food?
A3: In Islay scotch whisky, this compound exhibits a high odor activity value (OAV), indicating its significant contribution to the peaty aroma. [, ] Conversely, elevated levels in cocoa can lead to undesirable smoky off-flavors. []
Q4: What are the maximum tolerable concentrations of this compound in cocoa to prevent off-flavors?
A4: Sensory analysis suggests maximum tolerable concentrations of 2 µg/kg for this compound in cocoa to avoid smoky off-flavors. []
Q5: Can the maturation process of whisky influence the concentration of this compound?
A5: While some phenolic compounds show increased concentrations during whisky maturation, this compound primarily originates from the peat smoke used in the kilning process. []
Q6: How does 4-chloro-3-ethylphenol, a related compound, interact with ryanodine receptors?
A6: 4-Chloro-3-ethylphenol activates ryanodine receptors (RyRs), leading to calcium release from intracellular stores. This effect is observed in various cell types, including pancreatic beta cells and airway smooth muscle. [, , , ]
Q7: Can 4-chloro-3-ethylphenol differentiate between malignant hyperthermia susceptible (MHS) and normal (MHN) muscle specimens?
A7: Studies on porcine muscle specimens show a clear distinction in contracture development between MHS and MHN muscles when exposed to 4-chloro-3-ethylphenol, suggesting its potential for MH diagnosis. [, , ]
Q8: Does 4-chloro-3-ethylphenol affect calcium signaling in non-excitable cells?
A8: Research suggests that 4-chloro-3-ethylphenol can induce calcium release from intracellular stores in various non-excitable cell types, including fibroblasts, hepatoma cells, and immune cells. []
Q9: How does 4-chloro-3-ethylphenol impact myogenin expression in C2C12 skeletal muscle cells under hyperphosphatemic conditions?
A9: High phosphate levels suppress myogenin expression and promote muscle atrophy, partially through the Nrf2/p62 pathway. 4-chloro-3-ethylphenol was identified as a potential ameliorating agent against these effects. []
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula for this compound is C8H10O, and its molecular weight is 122.16 g/mol. []
Q11: How is this compound typically analyzed in various matrices?
A11: Gas chromatography-mass spectrometry (GC-MS), often coupled with solid-phase microextraction (SPME) or aroma extract dilution analysis (AEDA), is widely employed for identifying and quantifying this compound in various samples, including food, beverages, and biological fluids. [, , , , ]
Q12: How does the presence of dissolved oxygen affect the adsorption of this compound onto granular activated carbon (GAC)?
A12: Research indicates that the presence of dissolved oxygen significantly enhances the adsorptive capacity of GAC for this compound and several other organic compounds. []
Q13: How are acetylene-terminated resins prepared using this compound?
A13: Solid-liquid phase transfer catalysis (SLPTC) is utilized in the reaction of this compound with p,p'-difluorobenzophenone or p,p'-difluorodiphenylsulfone to produce acetylene-terminated resins. []
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